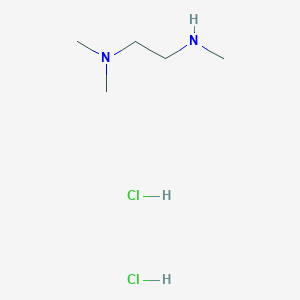

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride

Übersicht

Beschreibung

“N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C5H16Cl2N2 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular weight of “N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride” is 175.1 . The InChI code for this compound is 1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H .Physical And Chemical Properties Analysis

“N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride” is a solid substance that is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, focusing on unique applications:

Gene Therapy Delivery Vehicles

This compound is used in synthesizing biodegradable ionizable lipids to build inhalable delivery vehicles for mRNA and CRISPR-Cas9 gene editors, which are crucial for gene therapy of congenital lung diseases .

Gemini Surfactant Synthesis

It serves as a precursor in the synthesis of novel gemini surfactants, specifically N,N-dimethyl-N-{2-[N’-methyl-N’-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides .

Organic Synthesis

The compound is widely applied in organic synthesis, where it is used to generate various compounds such as fluorescent dyes, dye intermediates, and surfactants .

Catalysis

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can react with acids to form amine salts and is often used as a catalyst, especially in the synthesis of resins and polyurethanes .

Decolorizing Agent

It can act as a decolorizing agent for paints and dyes .

Pharmaceutical Intermediates

The compound is also utilized as an intermediate in pharmaceuticals, mainly during laboratory R&D processes and chemical-pharmaceutical synthesis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Wirkmechanismus

Target of Action

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is an organic compound that primarily targets oxidizing agents . The molecule contains two nitrogen atoms, each with a lone pair of electrons, making them active sites susceptible to attack by oxidizing agents .

Mode of Action

The compound interacts with its targets (oxidizing agents) through redox reactions . Under the influence of oxidizing agents, N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can be oxidized to corresponding oxides or nitroso compounds .

Biochemical Pathways

It is known that the compound can participate in nucleophilic substitution reactions and acylation reactions, which are common in organic synthesis .

Pharmacokinetics

It is known that the compound is insoluble in neutral water but soluble in acidic aqueous solutions . This is because it is a basic substance that can react with acids to form corresponding salts, thereby increasing its water solubility .

Result of Action

The compound is widely used in organic synthesis, where it can be used to generate various compounds such as fluorescent dyes, dye intermediates, and surfactants . It often serves as a nucleophilic reagent, participating in nucleophilic substitution reactions and acylation reactions .

Action Environment

The action, efficacy, and stability of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can be influenced by environmental factors such as the presence of oxidizing agents and the pH of the solution . For instance, its solubility increases in acidic environments, which can influence its bioavailability and reactivity .

Eigenschaften

IUPAC Name |

N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPFKECTFKUEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719236 | |

| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | |

CAS RN |

326888-32-8 | |

| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)

![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)

![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)

![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)

acetic acid](/img/structure/B1399070.png)

![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)